diethyl 2-(1H-pyrrol-1-yl)malonate
Description
Its structure comprises two ethyl ester groups and a 1H-pyrrole ring, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles.
This compound is structurally related to other malonate esters, such as diethyl malonate and dimethyl malonate, but its pyrrole moiety introduces unique electronic and steric effects that influence reactivity and applications in pharmaceuticals and materials science .
Properties
CAS No. |
67451-43-8 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
diethyl 2-pyrrol-1-ylpropanedioate |
InChI |
InChI=1S/C11H15NO4/c1-3-15-10(13)9(11(14)16-4-2)12-7-5-6-8-12/h5-9H,3-4H2,1-2H3 |
InChI Key |
DUAOPKFJIPCUNK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)N1C=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N1C=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares diethyl 2-(1H-pyrrol-1-yl)malonate with structurally related malonate esters:
*Inferred from diethyl malonate’s liquid state ; †Inferred from structural similarity to aromatic malonates .
Key Observations :
- The ethyl ester groups confer higher lipophilicity than dimethyl analogs, influencing solubility and bioavailability in drug design .
(a) Comparison with Diethyl Malonate
Diethyl malonate (C₇H₁₂O₄) is a classic reagent for Claisen condensations and synthesizing barbiturates. In contrast, this compound’s pyrrole group enables unique reactivity:
- Pyrrole as a directing group : The nitrogen atom in pyrrole can coordinate with metal catalysts, facilitating regioselective functionalization .
- Heterocycle formation: The compound serves as a precursor for pyrrole-containing heterocycles, which are prevalent in bioactive molecules (e.g., antimicrobial quinolones derived from similar malonates) .
(b) Comparison with Dimethyl [4-(1H-pyrrol-1-yl)phenyl]malonate
This analog (C₁₅H₁₅NO₄) incorporates a phenyl ring, which:
- Enhances aromatic stacking interactions , making it suitable for materials science (e.g., organic semiconductors) .
- Reduces solubility compared to the non-aromatic this compound, limiting its use in solution-phase reactions.
(c) Comparison with Diethyl 2-(ethoxymethylene)malonate
Diethyl 2-(ethoxymethylene)malonate is pivotal in the Gould-Jacob reaction for synthesizing 4-quinolones with antibacterial activity . The ethoxymethylene group acts as a Michael acceptor, whereas the pyrrole substituent in this compound may favor nucleophilic aromatic substitution or Pd-catalyzed couplings.
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